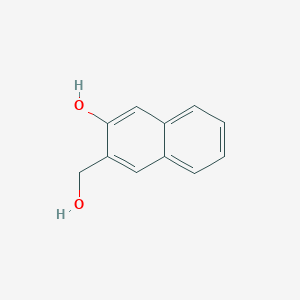

3-(Hydroxymethyl)naphthalen-2-ol

Description

Historical Context of Naphthol Derivatives in Chemical Science

Naphthols, which are hydroxylated derivatives of naphthalene (B1677914), have a long and significant history in chemical science, dating back to the 19th century. atlantis-press.comtextilelearner.net Initially, their primary importance was tied to the burgeoning synthetic dye industry. textilelearner.netmfa.org The two basic isomers, 1-naphthol (B170400) and 2-naphthol (B1666908), became crucial intermediates in the manufacturing of a wide array of vibrant and lightfast azo dyes. britannica.comblogspot.com The discovery that these compounds could be coupled with diazonium salts to produce intensely colored molecules directly on textile fibers revolutionized the dyeing industry. textilelearner.net

Beyond their role in coloration, naphthol derivatives have been recognized for their diverse chemical reactivity and have been employed as precursors in the synthesis of a variety of organic compounds. researchgate.netrasayanjournal.co.in Their phenolic nature allows them to undergo a range of electrophilic substitution reactions, leading to a vast library of substituted naphthalenes with varied properties and applications. rasayanjournal.co.in This historical foundation has established naphthols as a fundamental building block in organic synthesis, paving the way for the investigation of more complex derivatives like 3-(Hydroxymethyl)naphthalen-2-ol.

Significance of Hydroxymethylation in Naphthalene Chemistry

Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group to a molecule, is a fundamental transformation in organic chemistry. In the context of naphthalene chemistry, this reaction introduces a versatile functional group that can significantly alter the parent molecule's physical and chemical properties. The hydroxymethyl group can act as a handle for further chemical modifications, enabling the construction of more complex molecular architectures. nih.gov

The introduction of a hydroxymethyl group onto the naphthalene ring, particularly adjacent to a hydroxyl group as seen in this compound, can influence the electronic properties of the aromatic system and introduce new possibilities for hydrogen bonding. nih.gov This functionalization is a key step in creating polyfunctional naphthalene derivatives. The synthesis of such compounds often involves the reaction of a naphthol with formaldehyde (B43269) or a related reagent. youtube.com The ability to selectively introduce a hydroxymethyl group is crucial for the targeted synthesis of specific isomers and for exploring the structure-activity relationships of naphthalene-based compounds. ijpsjournal.com

Scope of Current Research on this compound

Current academic research on this compound is primarily focused on its synthesis and its potential application as a specialized chemical tool. The synthesis of this compound can be achieved through the reduction of methyl 3-hydroxy-2-naphthoate.

One of the notable emerging applications of this compound is in the field of photochemistry. Research has indicated its potential as a photo-activatable, or "photocaged," compound. This means the molecule can be modified to be inert until it is exposed to light of a specific wavelength. This property is highly valuable in chemical biology for the spatiotemporal control of biological processes. For instance, a photo-activatable molecule can be introduced into a biological system in an inactive form and then activated at a precise location and time with a light stimulus.

The table below summarizes the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₁H₁₀O₂ |

| IUPAC Name | This compound |

| Molar Mass | 174.20 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥98% |

This data is compiled from publicly available chemical databases and may vary depending on the specific source and purity. sigmaaldrich.comnih.gov

The exploration of this compound and its derivatives is an active area of research, with the potential to contribute to the development of new materials and chemical probes.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,12-13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPVDNUOINOUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303093 | |

| Record name | 3-Hydroxy-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30159-70-7 | |

| Record name | 30159-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Development

Regiospecific Synthesis of 3-(Hydroxymethyl)naphthalen-2-ol

Achieving regiospecificity is a critical challenge in naphthalene (B1677914) chemistry. For this compound, the precise placement of the hydroxyl and hydroxymethyl groups at the C2 and C3 positions, respectively, is paramount.

A reliable and common route to this compound involves a two-step sequence starting from 2-naphthol (B1666908).

The initial step is the carboxylation of 2-naphthol to produce 3-hydroxy-2-naphthoic acid. This is typically achieved via the Kolbe-Schmitt reaction, where the sodium salt of 2-naphthol is treated with carbon dioxide under pressure and elevated temperature google.comwikipedia.org. The resulting 3-hydroxy-2-naphthoic acid is then esterified, commonly with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to yield methyl 3-hydroxy-2-naphthoate chemicalbook.comnist.gov.

The crucial and final step is the selective reduction of the ester group of methyl 3-hydroxy-2-naphthoate to the primary alcohol. For this transformation, a powerful reducing agent is required, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters libretexts.orglibretexts.org. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose wikipedia.orgbyjus.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and yield this compound libretexts.orgmasterorganicchemistry.com.

Table 1: Key Reagents in the Reductive Transformation Pathway

| Precursor/Intermediate | Reagent(s) | Product | Key Transformation |

| 2-Naphthol | 1. NaOH, 2. CO₂, Heat, Pressure | 3-Hydroxy-2-naphthoic acid | Carboxylation |

| 3-Hydroxy-2-naphthoic acid | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-hydroxy-2-naphthoate | Esterification |

| Methyl 3-hydroxy-2-naphthoate | 1. Lithium Aluminum Hydride (LiAlH₄), 2. H₂O | This compound | Reduction |

The Mannich reaction is a well-established method for the aminoalkylation of acidic protons, often found on compounds like phenols and naphthols youtube.com. In the context of 2-naphthol, the classical Mannich reaction involves condensation with an aldehyde (like formaldehyde) and a primary or secondary amine masterorganicchemistry.com. This reaction, however, preferentially yields 1-(aminomethyl)-2-naphthol derivatives due to the higher reactivity of the C1 position of 2-naphthol towards electrophilic substitution wikipedia.org.

Direct synthesis of this compound via a standard Mannich reaction is not a feasible pathway. The reaction introduces an aminomethyl group, not a hydroxymethyl group, and at the incorrect position (C1 instead of C3).

However, an alternative pathway to introduce a functional group at the C3 position involves electrophilic substitution reactions like formylation. While not a Mannich reaction, formylation introduces a CHO group, which can then be reduced to the required hydroxymethyl group. Reactions like the Reimer-Tiemann youtube.comorgsyn.orgsciencemadness.orgwikipedia.org or Duff reactions wikipedia.org can be used for the formylation of phenols, but with 2-naphthol, these also tend to favor substitution at the C1 position orgsyn.orgacs.org. A more direct route to the 3-formyl derivative, 2-hydroxy-3-naphthaldehyde, is less common but can be achieved under specific conditions chemicalbook.com. Once this aldehyde intermediate is obtained, it can be readily reduced to this compound using a reducing agent like sodium borohydride.

Novel Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, which has led to the development of one-pot and continuous flow methodologies.

A one-pot synthesis improves efficiency by performing multiple reaction steps in a single reactor without isolating intermediates, saving time and resources. While a direct one-pot synthesis for this compound from simple precursors is not widely reported, the principles of one-pot synthesis can be applied. For instance, a hypothetical one-pot process could involve the formylation of 2-naphthol to form 2-hydroxy-3-naphthaldehyde, followed by in-situ reduction to the final product. The challenge lies in finding compatible reaction conditions and reagents for both the formylation and reduction steps to proceed sequentially in the same pot.

Many one-pot syntheses involving 2-naphthol lead to more complex structures like amidoalkyl naphthols or xanthenes wikipedia.orgwikipedia.orgyoutube.com. These reactions demonstrate the feasibility of multi-component reactions starting from 2-naphthol, suggesting that with appropriate reagent selection, a streamlined synthesis of this compound could be developed.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and scalability. The synthesis of naphthol derivatives has been shown to be amenable to flow chemistry. For example, libraries of β-naphthols have been constructed efficiently using continuous flow procedures, achieving high yields in very short residence times orgsyn.orgsciencemadness.orggoogle.com.

A potential continuous flow process for this compound could be designed based on the reductive transformation pathway.

Table 2: Hypothetical Continuous Flow Synthesis Stages

| Stage | Operation | Reagents/Conditions | Output |

| 1 | Esterification | A stream of 3-hydroxy-2-naphthoic acid in methanol is mixed with a stream of sulfuric acid catalyst and passed through a heated reactor coil. | Stream of Methyl 3-hydroxy-2-naphthoate |

| 2 | Reduction | The output from Stage 1 is mixed with a stream of a reducing agent (e.g., a safer, soluble hydride) in an appropriate solvent within a cooled microreactor. | Stream of the product alkoxide |

| 3 | Quenching/Workup | The product stream is quenched with an aqueous stream, followed by in-line liquid-liquid extraction to isolate the final product. | Purified this compound |

This approach would allow for precise control over reaction parameters, potentially improving yield and safety, especially for the highly exothermic reduction step orgsyn.orgwikipedia.org.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.

Use of Greener Solvents: The esterification step often uses methanol, which also serves as a reagent. In the reduction step, replacing hazardous ethereal solvents with greener alternatives is a key goal.

Catalysis: The use of heterogeneous, reusable catalysts is a core tenet of green chemistry. For instance, solid acid catalysts could potentially be used for the esterification step, and greener, recyclable catalysts could be explored for the reduction. Several green syntheses of naphthol derivatives utilize biodegradable catalysts or solvent-free conditions wikipedia.orgyoutube.comprepchem.comchemicalbook.com.

Atom Economy: The synthetic pathway via reductive transformation is reasonably atom-economical. However, exploring direct hydroxymethylation of 2-naphthol, if a selective method for the 3-position could be developed, would improve atom economy by avoiding the carboxylation and subsequent reduction steps.

Energy Efficiency: Continuous flow processes can be more energy-efficient than batch reactions due to better heat integration and reduced reaction times orgsyn.orggoogle.com. Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption.

Safer Reagents: A significant drawback of the described synthesis is the use of LiAlH₄, which reacts violently with water. Research into safer, alternative reducing agents is an active area of green chemistry.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Eco-Friendly Solvents and Reaction Conditions

Research into the synthesis of related naphthol derivatives has highlighted the potential of various eco-friendly solvent systems. While specific data for the synthesis of this compound is still emerging, trends in the broader field of naphthol chemistry suggest promising avenues. For instance, the use of water, supercritical fluids (like CO2), and bio-derived solvents such as ethanol (B145695) and glycerol (B35011) are being explored. These solvents offer the advantages of low toxicity, biodegradability, and in some cases, enhanced reaction rates and selectivities.

The optimization of reaction conditions also plays a pivotal role. The move towards ambient temperature and pressure conditions, where feasible, can significantly reduce energy consumption. Catalysis is a cornerstone of this approach, with research focusing on the development of highly efficient catalysts that can facilitate reactions under milder conditions. For example, in the synthesis of similar compounds, solid acid catalysts and enzyme-catalyzed reactions have shown promise in replacing traditional corrosive and hazardous reagents.

Table 1: Comparison of Conventional vs. Green Solvents in Naphthol Derivative Synthesis

| Solvent Type | Examples | Advantages in Synthesis |

| Conventional | Benzene, Toluene, Chlorinated Hydrocarbons | High solubility for non-polar reactants |

| Eco-Friendly | Water, Ethanol, Supercritical CO2, Ionic Liquids | Reduced toxicity, biodegradability, potential for catalyst recycling, improved safety |

This table presents a generalized comparison based on trends in green chemistry for related compounds, as specific data for this compound is not yet widely published.

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts and waste. nih.gov

The development of synthetic routes to this compound with improved atom economy is a primary goal for sustainable process development. This involves a shift from classical multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, to more elegant and efficient catalytic and one-pot reactions.

For instance, traditional methods for introducing a hydroxymethyl group might involve reduction of a corresponding carboxylic acid or aldehyde, which can have a lower atom economy. Advanced routes under investigation may involve direct C-H functionalization or catalytic formylation reactions that proceed with higher efficiency and generate less waste.

The reduction of waste is not only a matter of atom economy but also involves minimizing the use of auxiliary substances such as protecting groups, which add steps and generate waste during their introduction and removal. The ideal synthetic route would be a single-step process with a high-yielding, 100% atom-economical reaction.

Table 2: Principles of Atom Economy in the Synthesis of this compound

| Principle | Application in Synthesis |

| Maximize incorporation of all materials | Designing reactions where all reactant atoms are found in the final product. |

| Use of catalytic reagents | Catalysts are used in small amounts and can be recycled, reducing waste. |

| Avoidance of protecting groups | Simplifies the synthetic process and reduces the number of reaction steps and waste generated. |

This table outlines the guiding principles for developing atom-economical syntheses for this compound, based on established green chemistry concepts.

While detailed, published data on the specific application of these principles to the synthesis of this compound is limited, the broader trends in green chemistry provide a clear roadmap for future research and development in this area. The continuous pursuit of greener synthetic methodologies will be crucial for the sustainable production of this important chemical compound.

Chemical Reactivity and Mechanistic Transformation Studies

Photochemical Reactivity of 3-(Hydroxymethyl)naphthalen-2-ol

The absorption of light energy by this compound initiates a cascade of chemical events, primarily centered around the formation and subsequent reactions of o-naphthoquinone methides.

Generation and Reactivity of o-Naphthoquinone Methides (oNQM)

Irradiation of this compound leads to an efficient dehydration reaction, yielding the corresponding 2,3-naphthoquinone-3-methide (oNQM). nih.govresearchgate.net This process involves the formal loss of a water molecule from the hydroxymethyl and hydroxyl groups. The generation of this transient intermediate can also be achieved through the photolysis of other precursors, such as 3-ethoxymethyl-2-naphthol and (2-hydroxy-3-naphthyl)methyl trimethylammonium iodide. nih.gov Laser flash photolysis studies have detected a short-lived precursor to the oNQM, which, based on reactivity and computational calculations, has been assigned a 2H-naphthoxete structure. nih.gov

Once formed, the o-naphthoquinone methide is a highly reactive species. It can be intercepted by various nucleophiles. For instance, it reacts with the azide (B81097) ion and thiols. nih.gov The reactivity of these photogenerated oNQMs has also been explored in the context of DNA alkylation, where they exhibit a preference for reacting with purine (B94841) bases, particularly guanine. nih.govacs.org

Photochemically Induced Hetero-Diels-Alder Reactions

A significant reaction pathway for the photochemically generated o-naphthoquinone methide is its participation in hetero-Diels-Alder reactions. These cycloaddition reactions occur efficiently with electron-rich alkenes, such as ethyl vinyl ether, to produce photostable Diels-Alder adducts in high yields. nih.govresearchgate.net The rate of this cycloaddition is notably faster than the rate of hydration, allowing for the selective formation of the Diels-Alder adduct even in aqueous solutions. researchgate.net This high selectivity towards electron-rich polarized alkenes underscores the electrophilic nature of the oNQM intermediate. researchgate.net The utility of this reaction has been demonstrated in the development of a photolabile protecting group for alcohols, phenols, and carboxylic acids based on the (3-hydroxy-2-naphthalenyl)methyl scaffold. researchgate.net

Table 1: Rate Constants for Reactions of Photogenerated o-Naphthoquinone Methide (from this compound)

| Reactant | Rate Constant (k) | Reference |

|---|---|---|

| Water (Hydration) | 2.4 ± 0.1 M⁻¹s⁻¹ | researchgate.net |

| Azide ion | 2.0 x 10⁴ M⁻¹s⁻¹ | nih.gov |

| Thiol | 2.2 x 10⁵ M⁻¹s⁻¹ | nih.gov |

| Ethyl vinyl ether (Diels-Alder) | 4.1 x 10⁴ M⁻¹s⁻¹ | nih.govacs.org |

Reversible Hydration and Regeneration Pathways

In aqueous solution, the photogenerated o-naphthoquinone methide undergoes rapid hydration to regenerate the starting material, this compound. nih.gov This reversible process has a lifetime on the millisecond scale at room temperature. nih.gov The hydration reaction is significantly catalyzed by the hydroxide (B78521) ion, whereas acid catalysis is only observed at a pH below 1. nih.gov The rate of hydration is independent of the acidity of the aqueous media in the pH range of 1 to 9. researchgate.net This reversible hydration demonstrates a dynamic equilibrium between the aromatic precursor and its dearomatized, reactive intermediate.

Oxidative Transformations and Dearomatization Reactions

In addition to photochemical pathways, this compound and related structures can undergo oxidative transformations that lead to the loss of aromaticity and the formation of novel cyclic structures.

Adler-Becker Reaction in Spiroepoxydienone Formation

The oxidative dearomatization of salicylic (B10762653) alcohols, a class of compounds to which this compound is structurally related, can lead to the formation of spiroepoxydienones through the Adler-Becker reaction. acs.orgresearchgate.net This reaction typically employs an oxidizing agent to transform the salicylic alcohol into a dearomatized spiroepoxy-dienone. nsf.gov While the classic Adler-Becker reaction often uses periodate (B1199274), alternative methods have been developed. acs.orgresearchgate.net For instance, the transformation of 1-(hydroxymethyl)naphthalen-2-ol (B13601578) into 2H-spiro[naphthalene-1,2′-oxiran]-2-one has been achieved using a continuous flow system with a resin-bound periodate oxidant. acs.org This reaction highlights a key pathway for converting aromatic phenols into more complex, three-dimensional structures. nih.gov

Mechanistic Aspects of Oxidative Dearomatization

The oxidative dearomatization of phenols, including β-naphthols, is a powerful tool for accessing complex molecular architectures from simple aromatic precursors. rsc.orgnih.gov One proposed mechanism for the formation of spiroepoxydienones from 2-(hydroxymethyl)phenols involves the initial formation of a transient quinone methide. This intermediate is then intercepted by an oxidant, such as hydrogen peroxide under basic conditions. nsf.gov This process is thought to proceed through a double dearomatization mechanism, where an initial re-aromatization to a hydroperoxide is followed by a second dearomatizing event involving heterolytic O-O bond cleavage to form the spiroepoxide. nsf.gov This pathway is distinct from other phenol (B47542) dearomatization mechanisms that rely on hypervalent iodine reagents. nsf.gov The electrochemical oxidation of 2-naphthols has also been explored as a metal-free method for achieving oxidative dearomatization and C-O bond formation. nih.gov

Tautomeric Equilibria and Structural Dynamics

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a key feature of many hydroxy-substituted aromatic compounds, including naphthol derivatives.

While this compound itself primarily exists in the phenol form, its derivatives, particularly those formed by reaction with nitrogen-containing compounds, can exhibit pronounced tautomerism. The analogous and well-studied phenomenon in related molecules is azo-hydrazone tautomerism, which provides a model for understanding these equilibria. This process involves the migration of a proton from the hydroxyl group to a nitrogen atom, resulting in a shift between a phenol-azo form and a keto-hydrazone form.

In a similar vein, Schiff bases derived from hydroxynaphthaldehydes exhibit a phenol-imine ⇌ keto-amine equilibrium. This involves an intramolecular hydrogen transfer where the proton from the phenolic oxygen moves to the imine nitrogen. uobabylon.edu.iq The equilibrium is between the enol-imine (phenolic) form and the keto-amine (quinone-like) form. The planarity of the salicylaldimino group, locked by a strong intramolecular hydrogen bond, is a crucial factor in this reaction. researchgate.net For derivatives of this compound, the introduction of an imine group would create the potential for this type of tautomeric shift, where the stable phenol form could equilibrate with a quinone-methide-like keto-amine structure.

The position of the tautomeric equilibrium is highly sensitive to environmental factors such as the solvent and temperature. uobabylon.edu.iq

Solvent Effects: The polarity of the solvent plays a crucial role in determining which tautomer is more stable. nih.gov In general, polar solvents tend to stabilize the more polar tautomer. For instance, in the related azo-hydrazone equilibrium of phenylazonaphthols, polar solvents shift the balance toward the more polar hydrazo (quinone) form. researchgate.netresearchgate.net This stabilization arises from favorable dipole-dipole interactions between the polar solvent and the polar tautomer. researchgate.net An increase in solvent polarity, for example when moving from CCl₄ to the more polar CD₃CN, has been shown to increase the proportion of the hydrazo tautomer in 1-phenylazo-2-naphthol derivatives. researchgate.net This principle suggests that for any imine derivative of this compound, a more polar solvent environment would favor the keto-amine form over the phenol-imine form.

Temperature Effects: Temperature changes can also influence the tautomeric equilibrium. uobabylon.edu.iq Studies on imines derived from 2-hydroxy-1-naphthaldehyde (B42665) have shown that varying the temperature alters the UV-Vis absorption spectra, indicating a shift in the equilibrium between tautomeric forms. uobabylon.edu.iq The direction and extent of this shift depend on the thermodynamic parameters (enthalpy and entropy changes) of the tautomerization reaction.

The following table summarizes the expected and observed effects of solvents on the tautomeric equilibrium in naphthol derivatives, based on published research.

| Solvent | Relative Polarity | Favored Tautomer | Rationale |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Low | Phenol / Azo form | Less polar form is favored in non-polar solvents. researchgate.net |

| Chloroform (CDCl₃) | Medium | Intermediate | Equilibrium shifts with increasing polarity. researchgate.net |

| Acetonitrile (CD₃CN) | High | Keto / Hydrazo form | Polar solvent stabilizes the more polar tautomer. researchgate.net |

| Ethanol (B145695)/Water Mixtures | High / Protic | Keto / Hydrazo form | Polar, protic solvents favor the hydrazo form through H-bonding and polarity. researchgate.net |

Other Significant Reaction Pathways

Beyond tautomerism, the functional groups of this compound enable its participation in important synthetic transformations like condensation and cycloaddition reactions.

Carbonyl condensation reactions involve a nucleophilic addition and an α-substitution step between two carbonyl partners, or in this case, a phenol and an aldehyde. libretexts.orgopenstax.org The general mechanism involves the conversion of one partner into a nucleophile (an enolate or, in this case, a phenoxide) which then attacks the electrophilic carbonyl carbon of the second partner. openstax.orgvanderbilt.edu

For this compound, the electron-rich naphthalene (B1677914) ring, activated by the hydroxyl group, can act as the nucleophile, particularly at the ortho and para positions. In a base-catalyzed reaction, the phenolic proton is removed to form a highly reactive phenoxide ion. This nucleophile can then attack the carbonyl carbon of an aldehyde. The resulting intermediate, after protonation, yields a β-hydroxy carbonyl compound. libretexts.org Subsequent dehydration, often promoted by heat or acid, can lead to a conjugated system. youtube.com This type of reaction is fundamental to the synthesis of various phenolic resins and other complex molecules. When a mixture of aldehydes is used, a complex mixture of products can result from both self-condensation and cross-condensation reactions. youtube.com

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a step- and atom-economical manner. nih.gov A [3+2] cycloaddition, which forms a five-membered ring, is a notable pathway. nih.govnih.gov While a concerted thermal [2+2] cycloaddition is forbidden by orbital symmetry rules, a stepwise mechanism is possible. nih.govyoutube.com

In the context of this compound, it could serve as a precursor to a species that acts as the three-atom component in a formal [3+2] cycloaddition. For instance, under Lewis acid catalysis, related aryl epoxides (which can be synthesized from alkenes) react with electron-rich alkenes to form substituted tetrahydrofuran (B95107) rings. mdpi.com In this formal [3+2] cycloaddition, the epoxide acts as an oxygenated cationic synthon that reacts with the alkene. mdpi.com Similarly, in-situ generation of an oxyallyl cation from a derivative of this compound could allow it to act as a 1,3-dipole, which then reacts with an electron-rich alkene (the 2π partner) to build a five-membered carbocycle. nih.gov These reactions are valued for their ability to rapidly increase molecular complexity and construct core structures found in many natural products. nih.gov

Derivatization and Functionalization Strategies for Enhanced Utility

Covalent Surface Functionalization and Patterning

The ability to precisely modify surfaces at the molecular level is a cornerstone of modern materials science. Naphthol derivatives, owing to their photo-activatable nature, are gaining traction in this field.

While direct derivatization of polymer brushes with 3-(hydroxymethyl)naphthalen-2-ol is an emerging area of research, the broader class of naphthol-containing compounds has been explored for creating photo-responsive polymer systems. The general strategy involves grafting polymers with photo-activatable groups that can undergo chemical transformations upon exposure to light. This allows for dynamic control over the surface properties of the polymer brush.

Photolithography is a key technique for fabricating micro- and nanostructures, essential for the electronics and biomedical device industries. researchgate.netresearchgate.net The use of photo-activatable compounds is central to this process. Naphthol derivatives can be functionalized to act as photoresists, materials that change their solubility in response to light. Upon irradiation, these modified naphthols can undergo reactions that either increase or decrease their solubility, allowing for the creation of precise patterns on a substrate. nih.govrsc.org The development of novel naphthol-based photoresists is an active area of research aimed at improving resolution and efficiency in photolithographic processes. nih.govmdpi.com

Bioconjugation and Probe Development

The field of bioconjugation involves the linking of molecules to biomolecules such as proteins or nucleic acids for various applications, including diagnostics and therapeutics. rootsanalysis.comvectorlabs.com The unique chemical handles of this compound make it a promising platform for the development of novel bioconjugates and probes.

Biomolecule labeling is a fundamental tool in biological research, enabling the visualization and tracking of molecules within cells and tissues. biosyn.com While specific examples of this compound in biomolecule labeling are not extensively documented, the principles of bioconjugation suggest its potential. The hydroxyl and hydroxymethyl groups can be chemically modified to introduce reactive functionalities, such as amines or thiols, which can then be coupled to complementary groups on biomolecules. nih.gov This would allow for the attachment of the naphthol moiety as a label, which could potentially be detected via its intrinsic fluorescence or other spectroscopic properties.

Linkers are crucial components in bioconjugation, providing a stable connection between a biomolecule and a payload, such as a drug or a fluorescent tag. njbio.comnih.govnih.gov Naphthol-based structures can be incorporated into linker designs to impart specific properties, such as rigidity or cleavability under certain biological conditions. mdpi.com The development of probes for detecting specific analytes is another area where naphthol derivatives are valuable. The fluorescent properties of the naphthalene (B1677914) ring system can be modulated by binding events, making them suitable for the design of "turn-on" or "turn-off" fluorescent probes.

Design and Synthesis of Novel Chemical Derivatives

The synthesis of novel derivatives from a parent compound is a cornerstone of chemical research, enabling the exploration of new chemical space and the development of molecules with enhanced or entirely new functionalities. Several strategies have been employed for the synthesis of diverse naphthol derivatives. researchgate.netorientjchem.org Three-component reactions, for instance, have been utilized to efficiently construct complex molecules from simpler starting materials in a single step. orientjchem.org These methods offer a versatile and efficient route to a wide range of substituted naphthols.

Another approach involves multi-step synthetic sequences, such as Diels-Alder cycloadditions followed by aromatization reactions, to build the naphthol core with desired substituents. nih.gov These synthetic efforts are crucial for generating a library of novel this compound derivatives that can be screened for a variety of applications, from new materials to potential therapeutic agents.

Mannich Base Derivatives for Specific Applications

The Mannich reaction is a powerful tool in synthetic organic chemistry for the aminomethylation of acidic protons located on carbon atoms. In the context of phenols and naphthols, this reaction typically involves the condensation of the phenolic compound with an aldehyde (commonly formaldehyde) and a primary or secondary amine. This three-component reaction introduces an aminomethyl group onto the aromatic ring, yielding a Mannich base. These derivatives are of significant interest due to their wide range of reported biological activities, including anticancer and antimicrobial properties.

For naphthol derivatives, the aminomethyl group is typically introduced at a position ortho to the hydroxyl group. The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which then undergoes electrophilic aromatic substitution with the electron-rich naphthalene ring. The specific substitution pattern can be influenced by the reaction conditions and the nature of the substituents already present on the naphthalene core.

While specific studies on the Mannich reaction of this compound are not extensively detailed in the provided literature, the general reactivity of 2-naphthol (B1666908) derivatives provides a strong basis for predicting the outcomes of such reactions. For instance, the aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone has been shown to selectively produce phenolic Mannich bases where the aminomethyl group is introduced at position 4 of the naphthalene ring lew.roresearchgate.net. This suggests that the regioselectivity of the Mannich reaction on substituted naphthols can be controlled.

The synthesis of Mannich bases from N-containing 2-naphthol analogues, such as 6-hydroxyquinoline and 3-hydroxyisoquinoline, further illustrates the versatility of this reaction. u-szeged.hu These studies highlight how the choice of the amine component and reaction conditions can influence the product formation, sometimes leading to unexpected rearrangements or alternative products instead of the classical Mannich base. u-szeged.hu

The potential applications of Mannich base derivatives of this compound are broad, drawing from the established utility of other phenolic Mannich bases. These derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines and as antibacterial and antifungal agents. nih.gov The introduction of the aminomethyl group can enhance the molecule's ability to interact with biological targets and can also improve its solubility and pharmacokinetic profile.

Table 1: Examples of Amine Reagents for the Synthesis of Mannich Base Derivatives

| Amine Reagent | Chemical Formula | Structure |

| Dimethylamine | C₂H₇N | (CH₃)₂NH |

| Diethylamine | C₄H₁₁N | (CH₃CH₂)₂NH |

| Piperidine | C₅H₁₁N | C₅H₁₀NH |

| Morpholine | C₄H₉NO | C₄H₈ONH |

| N-Methylpiperazine | C₅H₁₂N₂ | CH₃N(CH₂CH₂)₂NH |

N- and S-Derivatives of the Naphthalene Core

Beyond the introduction of aminomethyl groups via the Mannich reaction, the naphthalene core of this compound can be functionalized with other nitrogen- and sulfur-containing moieties. These modifications can significantly alter the electronic properties and biological activity of the parent molecule. The strategies for introducing such functionalities often leverage the inherent reactivity of the naphthol ring system.

The introduction of nitrogen-containing groups can be achieved through various synthetic methodologies. For instance, diazo coupling reactions can be employed to introduce an azo group (-N=N-Ar) onto the naphthalene ring, typically at the position ortho or para to the hydroxyl group. Nitration, followed by reduction, provides a route to amino-naphthalene derivatives. These amino-substituted compounds can then serve as versatile intermediates for the synthesis of a wide array of other N-derivatives, such as amides, sulfonamides, and heterocyclic systems.

The functionalization of the naphthalene core with sulfur-containing groups can be accomplished through several methods. Sulfonation of the naphthalene ring introduces a sulfonic acid group (-SO₃H), which can be further converted to other sulfur-containing functionalities like sulfonamides or sulfonyl chlorides. Thiol groups (-SH) can be introduced, for example, through the Newman-Kwart rearrangement of an O-thiocarbamate derived from the phenolic hydroxyl group, followed by hydrolysis. Direct thiolation or reactions involving sulfur-based electrophiles can also be employed to incorporate sulfur into the naphthalene system.

These N- and S-derivatives are of interest for their potential applications in medicinal chemistry and materials science. For example, many biologically active compounds contain nitrogen and sulfur heterocycles fused to or substituted on an aromatic core. The incorporation of these atoms can modulate the compound's ability to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions with biological targets. In the realm of materials science, such derivatives can exhibit interesting photophysical or electronic properties.

Table 2: Common Functional Groups in N- and S-Derivatives

| Functional Group | General Structure |

| Amino | -NH₂ |

| Nitro | -NO₂ |

| Azo | -N=N-Ar |

| Sulfonic Acid | -SO₃H |

| Thiol | -SH |

| Sulfonamide | -SO₂NR₂ |

Advanced Spectroscopic and Structural Characterization in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR in Reaction Monitoring and Product Characterization

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for tracking the progress of a reaction and confirming the structure of the final product. magritek.combeilstein-journals.orgnih.gov In the synthesis of 3-(hydroxymethyl)naphthalen-2-ol, monitoring the disappearance of reactant signals and the appearance of product signals allows for real-time assessment of the reaction's conversion and the detection of any intermediates or byproducts.

Once the reaction is complete, ¹H and ¹³C NMR spectra serve as a fingerprint for the purified this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments (shielding/deshielding), and their proximity to one another through spin-spin coupling. For instance, the protons of the hydroxymethyl group (-CH₂OH) would appear as a distinct signal, and the aromatic protons on the naphthalene (B1677914) ring would exhibit a complex splitting pattern characteristic of their substitution.

Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization (sp³, sp²) and the nature of the atoms attached to them. The carbon of the hydroxymethyl group and the phenolic carbon would have characteristic chemical shifts that aid in the unequivocal identification of the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.10 - 7.80 | Multiplet | 6H |

| -CH₂- | 4.70 | Singlet | 2H |

| Phenolic -OH | 5.0 - 6.0 | Broad Singlet | 1H |

| Alcoholic -OH | 2.0 - 3.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H & C-C | 110 - 135 |

| -CH₂OH | 60 - 65 |

Advanced NMR Techniques for Stereochemical Analysis

While basic ¹H and ¹³C NMR are powerful for establishing connectivity, advanced NMR techniques are often necessary to determine the stereochemistry of a molecule, especially in cases where chiral centers are present. For derivatives of this compound that may be synthesized with specific stereochemical outcomes, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These 2D NMR experiments provide information about the spatial proximity of protons within a molecule, which is crucial for assigning relative stereochemistry.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₁H₁₀O₂ and a monoisotopic mass of 174.0681 g/mol . nih.govcymitquimica.comchemspider.com By comparing the experimentally measured accurate mass to the theoretical mass calculated for the expected formula, the identity of the compound can be confirmed with a high degree of confidence.

Electrospray Ionization Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. pnnl.govnih.govresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a fine, charged capillary, creating a mist of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), and can be detected by the mass analyzer. pnnl.govnih.gov This gentle ionization process minimizes fragmentation, often resulting in a mass spectrum dominated by the molecular ion peak, which directly provides the molecular weight of the compound. researchgate.net For this compound, one would expect to observe a prominent ion at an m/z corresponding to its protonated or deprotonated form.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule and can also be used to monitor the progress of a reaction. rsc.orgcopbela.orgmdpi.com

In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the hydroxyl (-OH) and the carbon-oxygen (C-O) bonds. libretexts.orgcore.ac.uk The presence of two hydroxyl groups (one phenolic and one alcoholic) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. core.ac.uk The aromatic C-H and C=C stretching vibrations would also be observable in the spectrum. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic & Alcoholic) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1500 - 1600 | Medium to Weak |

| C-O | Stretching | 1000 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Detailed Research Findings:

As of the latest literature review, a specific single-crystal X-ray diffraction study detailing the complete crystallographic parameters for this compound has not been reported. While crystallographic data for numerous naphthalene derivatives exist, and the principles of structure determination are well-established, the specific data for this compound remains to be published.

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters obtained from such an analysis are presented in a standardized format. The anticipated data from a future crystallographic study of this compound would be expected to be presented as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Chemical Formula | C₁₁H₁₀O₂ |

| Formula Weight | 174.19 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) to be determined |

| Volume (V) | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (ρ) | To be determined (g/cm³) |

| Hydrogen Bonding | Expected intermolecular and/or intramolecular hydrogen bonds involving the hydroxyl and hydroxymethyl groups. |

The determination of the crystal structure would allow for a detailed analysis of the hydrogen bonding network, which is expected to play a significant role in the packing of the molecules in the solid state. The planarity of the naphthalene ring system and the conformational flexibility of the hydroxymethyl group would also be precisely described.

UV-Visible Spectroscopy in Photochemical Studies

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions in molecules and is particularly useful in the investigation of photochemical reactions. By measuring the absorbance of a compound over a range of ultraviolet and visible wavelengths, one can identify the electronic transitions and monitor changes in the molecular structure upon exposure to light.

Detailed Research Findings:

Detailed photochemical studies focusing specifically on this compound, including its UV-Visible absorption characteristics and photochemical reactivity, are not extensively documented in the available scientific literature. However, the photochemical behavior of naphthalene derivatives is a well-established field of study. It is known that naphthols can undergo photodehydration to form reactive quinone methide intermediates.

A photochemical study of this compound would involve irradiating a solution of the compound with light of a specific wavelength that corresponds to one of its absorption maxima. The changes in the UV-Visible spectrum would be monitored over time to observe the disappearance of the starting material and the appearance of any photoproducts.

The expected UV-Visible spectral data for this compound in a common solvent like methanol (B129727) would likely show absorption bands characteristic of the naphthalene chromophore. The hypothetical data below illustrates the type of information that would be obtained from such a study.

Hypothetical UV-Visible Absorption Data for this compound in Methanol

| Parameter | Hypothetical Value |

|---|---|

| λmax, 1 | ~280-300 nm |

| Molar Absorptivity (ε) at λmax, 1 | To be determined (L mol⁻¹ cm⁻¹) |

| λmax, 2 | ~320-340 nm |

| Molar Absorptivity (ε) at λmax, 2 | To be determined (L mol⁻¹ cm⁻¹) |

| Photochemical Reaction Monitored | Photodehydration to form the corresponding quinone methide. |

| Observed Spectral Changes | Decrease in absorbance at the λmax of the starting material and potential appearance of a new absorption band for the photoproduct. |

Upon photoexcitation, it is plausible that this compound would undergo a photodehydration reaction. The progress of this reaction could be followed by observing the decrease in the characteristic absorption of the naphthol and the growth of a new absorption band at a different wavelength, corresponding to the formation of the quinone methide intermediate. The quantum yield of such a reaction, which is a measure of the efficiency of the photochemical process, could also be determined.

Computational Chemistry and Theoretical Modeling of 3 Hydroxymethyl Naphthalen 2 Ol

Quantum Mechanical Calculations (Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like naphthol derivatives.

No direct experimental or theoretical data for the geometry optimization and vibrational frequencies of 3-(hydroxymethyl)naphthalen-2-ol are readily available. However, studies on related naphthol derivatives provide valuable reference points.

For instance, the geometry of 2-naphthol (B1666908) derivatives can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable conformation. These calculations typically reveal a planar naphthalene (B1677914) ring system. The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography where available.

Vibrational frequency calculations are often performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. For example, in a study on 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), a related compound, DFT calculations helped in assigning the vibrational modes observed in the experimental FTIR and FT-Raman spectra. nih.gov The characteristic vibrational frequencies for the naphthol group, such as the O-H stretching and C-O stretching modes, can be accurately predicted.

Table 1: Representative Calculated Vibrational Frequencies for Naphthol Derivatives (Hypothetical Data Based on Similar Compounds)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3600 | Hydroxyl group stretching |

| ν(C-O) | ~1250 | Carbon-Oxygen stretching |

| ν(C=C) | ~1600-1400 | Aromatic ring stretching |

| δ(C-H) | ~1200-1000 | In-plane C-H bending |

| γ(C-H) | ~900-700 | Out-of-plane C-H bending |

This table is illustrative and the exact frequencies for this compound would require specific calculations.

DFT calculations are instrumental in predicting the reactivity of molecules by analyzing their electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The molecular electrostatic potential (MEP) map, for example, can identify electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

In the context of 2-naphthol, computational studies have been used to investigate various reactions. For example, a DFT study on the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine elucidated the most probable reaction mechanism, identifying the key intermediates and transition states. nih.gov The study found that the α-amination pathway was energetically more favorable. nih.gov Similarly, theoretical calculations on the removal of 2-naphthol by ferrate(VI) suggested that the reaction proceeds via the formation of naphthol phenoxy radicals. researchgate.net These studies showcase the power of computational chemistry in predicting and understanding complex reaction pathways and identifying transient intermediates that may be difficult to observe experimentally.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not documented in the available literature, the methodology is broadly applicable for studying the conformational flexibility of such molecules.

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govmdpi.comacs.orgmdpi.com For a molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations could provide insights into its conformational preferences. By simulating the molecule in a solvent box (e.g., water) at a given temperature, one can observe the rotational dynamics of the C-C bond connecting the hydroxymethyl group to the naphthalene ring.

The simulation would generate a trajectory of atomic positions over time, which can be analyzed to determine the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, where specific conformations may be favored.

Mechanistic Insights from Computational Studies

Computational studies provide profound insights into reaction mechanisms by mapping out the potential energy surface of a reaction, including the reactants, products, intermediates, and transition states.

Theoretical investigations have been successfully applied to predict reaction pathways and calculate the associated energy barriers for reactions involving 2-naphthol. For instance, in a study on the halogenation of 2-naphthol, DFT calculations were used to compare different possible mechanisms and determine the rate-limiting steps by calculating the Gibbs free energy of activation for each transition state. nih.govbeilstein-journals.org Another study on the reaction of 2-naphthol with a hydrazine (B178648) derivative evaluated four different reaction pathways, concluding that the α-amination route had significantly lower energy barriers compared to other possibilities. nih.gov These computational predictions are often in excellent agreement with experimental observations, providing a detailed, molecular-level understanding of the reaction course. nih.gov

Table 2: Example of Calculated Energy Barriers for a Reaction of a 2-Naphthol Derivative (Hypothetical Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Attack | TS1 | 15.2 |

| Rearrangement | TS2 | 10.5 |

| Product Formation | TS3 | 5.8 |

This table illustrates the type of data that can be obtained from computational studies of reaction mechanisms.

Computational methods are also pivotal in understanding catalytic processes involving naphthol derivatives. For instance, in the enzymatic oxidation of β-naphthol, computational docking and molecular dynamics simulations can be used to identify the active site of the enzyme and to understand how the substrate binds. nih.gov Studies on the catalytic oxidation of 2-naphthol using metal complexes have employed DFT to investigate the electronic structure of the catalyst and how it interacts with the substrate, thereby elucidating the catalytic cycle. researchgate.net In the context of the copper-catalyzed functionalization of naphthols, computational studies have been crucial in explaining the observed regioselectivity by analyzing the interactions within the catalyst-substrate complex at the active site. nih.gov These computational approaches can guide the design of more efficient and selective catalysts.

Applications in Materials Science and Engineering

Functional Polymer Development

The presence of two hydroxyl groups with different reactivities and the rigid, photoactive naphthalene (B1677914) core make 3-(hydroxymethyl)naphthalen-2-ol an attractive monomer for the synthesis of functional polymers.

Photoresponsive polymers, which change their properties upon light irradiation, are of great interest for applications such as data storage, smart coatings, and controlled drug release. The naphthalene moiety in this compound can act as a photosensitive group.

A key application of this compound in this area is as a photo-activatable precursor. researchgate.net Research has shown that photo-activatable 3-(hydroxymethyl)-2-naphthol can undergo a reaction with vinyl ethers upon irradiation. researchgate.net This light-induced reaction can be harnessed for polymer synthesis, allowing for the creation of polymers with spatiotemporal control. The general mechanism involves the photo-generation of a reactive species from the naphthol derivative, which then initiates the polymerization of the vinyl ether monomer. This process allows for the precise fabrication of patterned or complex polymer architectures.

| Property | Description | Reference |

| Photo-activation | Can be activated by light to initiate chemical reactions. | researchgate.net |

| Reaction | Reacts with vinyl ethers upon photo-activation. | researchgate.net |

| Application | Synthesis of photoresponsive polymers with spatial and temporal control. | researchgate.net |

The controlled immobilization of biomolecules, such as proteins and DNA, onto surfaces is crucial for the development of biosensors, biocompatible materials, and biocatalytic systems. tdl.orgnih.govmcmaster.caresearchgate.netnih.govresearchgate.netnih.govrsc.orgmdpi.com The functional groups of this compound offer potential for the covalent attachment of this molecule to a variety of substrates, thereby modifying their surface properties.

General strategies for biomolecule immobilization often involve a multi-step process. nih.gov First, a surface is functionalized with chemical groups that can react with a linker molecule. Subsequently, the linker molecule is attached, followed by the covalent binding of the biomolecule. The hydroxyl groups of this compound could be utilized to anchor the molecule to a surface through reactions with appropriate surface functionalities, such as silanes on silica-based substrates. nih.gov The naphthalene ring can provide a rigid spacer, while the remaining functional group could be further modified to specifically bind to a target biomolecule. While direct studies on this compound for this specific application are not prevalent, the principles of surface chemistry suggest its potential utility in creating functionalized surfaces for controlled biomolecule immobilization. nih.govmcmaster.ca

Organic Electronic Materials

The delocalized π-electron system of the naphthalene core in this compound suggests its potential for use in organic electronic materials. These materials are the foundation for flexible and printable electronic devices.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Naphthalene and its derivatives have been explored as building blocks for organic semiconductors due to their good charge transport properties and stability. nih.gov While research on this compound itself in this context is limited, related naphthalene-based materials have shown promise. The incorporation of polar functional groups like hydroxyls can influence the molecular packing and electronic properties of the resulting materials, which are critical for semiconductor performance. The ability to form hydrogen bonds could lead to more ordered molecular assemblies, potentially enhancing charge mobility.

The inherent fluorescence of the naphthalene chromophore suggests that polymers or materials incorporating this compound could have applications in optoelectronic devices, such as OLEDs. The emission properties can be tuned by modifying the chemical structure of the naphthalene unit and its substituents. The development of polymers from naphthol derivatives has been shown to yield fluorescent materials. researchgate.net Therefore, this compound could serve as a monomer for the synthesis of new photo- and electro-active polymers with potential applications in light-emitting devices and sensors.

Nanomaterials and Nanotechnology

The functional groups of this compound make it a candidate for the surface functionalization of nanoparticles, leading to hybrid materials with tailored properties.

Research has demonstrated the synthesis of functionalized 2-naphthols using magnetic iron oxide nanoparticles (Fe3O4 MNPs). iau.irresearchgate.net In these studies, 2-naphthol (B1666908) is reacted with other components in the presence of the nanoparticles, which act as catalysts. This approach can be extended to this compound to create nanoparticle-supported naphthol derivatives. Such functionalized nanoparticles could find applications in catalysis, separation, and biomedical imaging. The naphthalene unit could also impart specific optical or binding properties to the nanoparticles. The synthesis of amidoalkyl naphthols has been achieved using various metal oxide nanoparticles as catalysts, indicating the versatility of naphthol derivatives in nanoparticle functionalization. iau.ir

| Nanoparticle Type | Application in Naphthol Chemistry | Reference |

| Iron Oxide (Fe3O4) | Catalyst for the synthesis of functionalized 2-naphthols. | iau.irresearchgate.net |

| Zinc Oxide (ZnO) | Catalyst for the synthesis of amidoalkyl naphthols. | iau.ir |

| Copper Oxide (CuO) | Catalyst for the synthesis of amidoalkyl naphthols. | iau.ir |

Precursors for Nanostructured Materials

No literature was found that describes the use of this compound as a molecular precursor for the synthesis of nanostructured materials such as nanoparticles, nanotubes, or quantum dots. Research in this area typically focuses on compounds that can be controllably decomposed or reacted to form nanoscale structures. While the aromatic and hydroxyl functionalities of this compound could theoretically lend themselves to such applications, for instance in the formation of carbon-based nanostructures or as a coordinating ligand in the synthesis of metal oxide nanoparticles, no published studies have explored this potential.

Surface Engineering at the Nanoscale

Similarly, there is a lack of information regarding the application of this compound in surface engineering at the nanoscale. This would involve using the molecule to functionalize the surfaces of existing nanomaterials to impart specific properties. The hydroxyl groups present in the molecule could potentially be used to anchor it to a material's surface, while the naphthalene moiety could modify surface properties such as hydrophobicity or electronic characteristics. However, no research detailing such an application has been identified.

Biological Activities and Mechanistic Investigations of 3 Hydroxymethyl Naphthalen 2 Ol and Its Derivatives

Antimicrobial Properties

Naphthalene (B1677914) derivatives have been recognized for their potential as antimicrobial agents, with research exploring their efficacy against a variety of pathogenic microorganisms. mdpi.comnih.gov

Antibacterial Activities and Spectrum

While specific data on the antibacterial spectrum of 3-(hydroxymethyl)naphthalen-2-ol is limited in the reviewed literature, studies on related naphthalene derivatives have demonstrated notable antibacterial activity. For instance, novel naphthalimide–thiourea derivatives have shown potent activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.03–8 μg/mL. nih.gov Similarly, certain naphthalene-chalcone hybrids have exhibited activity against Staphylococcus epidermidis and Enterococcus faecalis with MIC50 values of 15.6 μg/mL. nih.gov The antibacterial potential of naphthalene-based compounds is further highlighted by the activity of some derivatives against various Gram-negative and Gram-positive bacteria. nih.govnih.govrsc.org

Table 1: Antibacterial Activity of Selected Naphthalene Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalimide–thiourea derivatives | Staphylococcus aureus | 0.03–8 | nih.gov |

| Naphthalimide–thiourea derivatives | Multidrug-resistant S. aureus (VRSA) | 0.06–4 | nih.gov |

| Naphthalene-chalcone hybrid (compound 2f) | Staphylococcus epidermidis | 15.6 (MIC50) | nih.gov |

| Naphthalene-chalcone hybrids (compounds 2d, 2j) | Enterococcus faecalis | 15.6 (MIC50) | nih.gov |

| 2-Hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) | Enterobacter cloacae 23355 | 0.1-0.4 (µM) | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae 13883 | 0.1-0.4 (µM) | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Proteus vulgaris 13315 | 0.1-0.4 (µM) | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa 27853 | 0.1-0.4 (µM) | nih.gov |

Antifungal Activities and Mechanism of Action Studies

Derivatives of this compound have also been investigated for their antifungal properties. For example, certain naphthalene-based derivatives have shown fungicidal effects with MIC values ranging from 1.25 to 32.00 μg/mL against tested fungal strains. nih.gov One area of mechanistic investigation for naphthalene derivatives, specifically naphthoquinones, points towards the disruption of the fungal cell membrane. nih.govnih.gov Studies on 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ), a naphthoquinone derivative, have indicated that its primary antifungal mechanism may involve increasing the permeability of the fungal membrane, leading to the leakage of cellular contents. nih.govnih.gov This disruption of membrane integrity is a key factor in its antifungal effect. nih.gov

Furthermore, some azole derivatives that incorporate a naphthalene ring have demonstrated potent antifungal effects against various Candida species, including those resistant to conventional antifungal drugs. nih.gov The mechanism for these azole derivatives is believed to involve the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of Selected Naphthalene Derivatives

| Compound/Derivative | Fungal Strain(s) | MIC/MFC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalene-based derivatives | Fungi | MIC: 1.25-32.00, MFC: 1.70-44.00 | nih.gov |

| 2,3-Dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida albicans ATCC 60193 | 1.56-6.25 | nih.gov |

| Azole derivatives with naphthalene | Candida albicans | 0.125 | nih.gov |

| Azole derivatives with naphthalene | Candida parapsilosis | 0.0625 | nih.gov |

| Azole derivatives with naphthalene | Candida krusei | 2 | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida parapsilosis | 0.1-0.4 (µM) | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida tropicalis | 0.1-0.4 (µM) | nih.gov |

Bioorthogonal Ligation in Chemical Biology

The unique photochemical properties of this compound have been harnessed in the field of bioorthogonal chemistry, particularly for the development of photo-activatable (caged) compounds. These tools allow for precise control over biological processes with light. nih.gov

Live Cell Labeling and Imaging Strategies

A significant application of this compound is in the formation of the (3-hydroxy-2-naphthalenyl)methyl (NQMP) photolabile protecting group. This "photo-cage" can be used to mask the fluorescence of a dye, which is then released upon irradiation with light. For example, derivatives of fluorescein (B123965) have been caged with the NQMP group, rendering them non-fluorescent. Upon exposure to UV light (around 300-350 nm), the NQMP cage is cleaved, releasing the fluorescent dye and causing a significant increase in emission intensity. This strategy allows for the "turn-on" of fluorescence at a specific time and location within a living cell, enabling high-resolution imaging of cellular structures and processes. The NQMP-caged fluorophore can be further functionalized with reactive groups to allow for its attachment to specific biological molecules of interest.

Spatiotemporal Control in Biological Systems

The ability to initiate a chemical reaction with light provides a powerful means of spatiotemporal control over biological systems. nih.gov The use of photo-cages like NQMP, derived from this compound, allows researchers to release active molecules at precise times and in specific subcellular locations. nih.gov Upon irradiation, the NQMP group is cleaved, releasing the substrate and forming an o-naphthoquinone methide intermediate, which is then rapidly hydrated to regenerate this compound. This light-induced release mechanism can be applied to a wide range of biologically active molecules, not just fluorescent probes, thereby enabling the controlled activation of drugs, signaling molecules, or other effectors within a living system. This level of control is crucial for studying dynamic cellular events and for developing more targeted therapeutic strategies.

Molecular Interactions in Biological Contexts

Understanding the molecular interactions of this compound and its derivatives is key to elucidating their biological activities. While specific studies on the molecular interactions of this compound are not extensively documented in the reviewed literature, research on related naphthalene compounds provides valuable insights.

Molecular docking studies have been employed to investigate the binding of naphthalene-containing compounds to biological targets. For instance, in the context of antifungal activity, azole derivatives incorporating a naphthalene ring have been studied for their interaction with fungal lanosterol 14α-demethylase (CYP51). nih.gov These studies have predicted key interactions, such as the binding of the imidazole (B134444) moiety to the heme cofactor and the interaction of the naphthalene ring with specific amino acid residues like Tyr118 within the enzyme's active site. nih.gov Such interactions are crucial for the inhibitory effect of these compounds on fungal growth. nih.gov These findings underscore the importance of the naphthalene scaffold in mediating interactions with biological macromolecules and suggest potential mechanisms by which derivatives of this compound might exert their effects.

DNA Binding Studies of Naphthol-Derived Compounds

The ability of naphthol-derived compounds to bind to DNA is a significant area of research, revealing various modes of interaction that are crucial for their biological activities. Studies have shown that these compounds can interact with DNA through groove binding, intercalation, and even covalent modification.

A new class of pyrazole-linked benzothiazole–naphthol derivatives has demonstrated a high affinity for DNA binding. nih.gov Spectroscopic methods, including UV-visible, fluorescence, and circular dichroism, confirmed this interaction. nih.gov Similarly, four novel naphthoxazole compounds were synthesized and their DNA binding properties were investigated. researchgate.net The results suggested that these compounds primarily interact with DNA through groove binding, although intercalation into the DNA base pairs was also observed. researchgate.net The binding constants (Kb) for these naphthoxazole compounds were determined, indicating varying strengths of interaction. researchgate.net

In a different approach, naphthalene structures have been incorporated as DNA base analogues. nih.gov Deoxyribonucleosides carrying 1-naphthyl and 2-naphthyl moieties were synthesized and successfully incorporated into DNA oligonucleotides. nih.gov These naphthalene-containing nucleosides can be used as biophysical probes to study aromatic π-stacking interactions within the DNA structure. nih.gov

Furthermore, research has demonstrated that naphthalene itself can covalently bind to DNA, forming DNA adducts. oup.com A study on mice exposed orally to naphthalene showed the formation of such adducts in both the lung and liver. oup.com This finding points to a genotoxic mechanism and is of significant interest, as the persistence of these adducts could increase the risk of mutagenesis. oup.com

The interaction of a thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid derivative with calf thymus DNA (ct-DNA) has also been studied. nih.gov Spectrophotometric analysis revealed a binding constant (Kb) of 2.1 x 10⁶ M⁻¹, and the compound was found to increase the viscosity and melting temperature of DNA, suggesting a strong interaction. nih.gov

Table 1: DNA Binding Constants of Naphthoxazole Compounds

| Compound | Binding Constant (Kb) M⁻¹ | Stoichiometry (Compound:DNA) |

|---|---|---|

| Naphthoxazole 1 | 5.06 x 10³ | 1:1 |

| Naphthoxazole 2 | 5.29 x 10⁴ | 1:1 |

| Naphthoxazole 3 | 3.58 x 10³ | 1.5:1 |

| Naphthoxazole 4 | 7.75 x 10³ | 1:1 |

Data sourced from absorption spectroscopy studies. researchgate.net

Exploration of Biological Mechanism of Action

The mechanisms through which naphthol derivatives exert their biological effects are diverse, ranging from enzyme inhibition and cell cycle disruption to the induction of oxidative stress and apoptosis.

Several naphthol derivatives have been identified as potent anticancer agents. For instance, pyrazole-linked benzothiazole–naphthol derivatives exhibit significant cytotoxicity against human cervical cancer (HeLa) cells. nih.gov Flow cytometry analysis revealed that these compounds cause cell cycle arrest in the G2/M phase and effectively inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.gov In silico studies on another class of derivatives, aminobenzylnaphthols (MMZ compounds), suggest their anticancer activity stems from the inhibition of key proteins such as ADORA1, CDK2, and TRIM24. nih.gov These compounds were also shown to induce apoptosis in cancer cells. nih.gov

Naphthoxazole derivatives have been shown to induce significant nuclear damage in BEL-7402 cancer cells. researchgate.net Their mechanism involves the induction of nuclear condensation and fragmentation, an increase in intracellular reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential, all of which are hallmarks of apoptosis. researchgate.net These compounds were also capable of cleaving pBR322 plasmid DNA upon irradiation. researchgate.net